molecular formula C8H9NO2 B140655 Methyl 2-methylnicotinate CAS No. 65719-09-7

Methyl 2-methylnicotinate

Cat. No.: B140655
CAS No.: 65719-09-7
M. Wt: 151.16 g/mol
InChI Key: KLHWBYHFWALOIJ-UHFFFAOYSA-N
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Description

Methyl 2-methylnicotinate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Methylation

Methyl 2-methylnicotinate is a significant product in the reaction of nicotine with certain chemical agents. For example, it is a major product in the reaction of nicotine with methyllithium and methyl radical. Additionally, when nicotine N-oxide reacts with methylmagnesium bromide, both 2- and 6-methylnicotinate are produced (Secor, Chavdarian, & Seeman, 1981).

Pharmacodynamics in Psychiatric Disorders

This compound has been observed to have varying vasodilatory responses in different psychiatric conditions. For instance, the normal vasodilatory response to topically applied this compound is significantly reduced in patients with schizophrenia, which might be related to aberrant phospholipid metabolism (Ross et al., 2004).

Skin Inflammation and Anti-Inflammatory Study

This compound has been used in human models to study the anti-inflammatory effects of topical formulations. Its application on human skin has been shown to evoke a temporary, localized inflammation, which is useful for studying skin responses and the effectiveness of anti-inflammatory treatments (Monteiro Rodrigues, Andrade, & Rocha, 2021).

Stability in Aqueous Solution

The stability of this compound in aqueous solutions, which is essential for its use in various applications, has been studied. Its degradation in such solutions predominantly results in the formation of nicotinic acid, indicating good chemical and biological stability in solution, which facilitates its use in clinical and research settings (Ross & Katzman, 2008).

Pest Management

This compound, or its derivatives, have been investigated for pest management, particularly in managing thrips. This compound has been shown to attract several thrips species, indicating its potential as a non-pheromone semiochemical tool in pest control (Teulon et al., 2017).

Safety and Hazards

Methyl 2-Methylnicotinate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Methyl 2-Methylnicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . Its action as a rubefacient is thought to involve peripheral vasodilation . For veterinary purposes, it is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Biochemical Analysis

Biochemical Properties

Methyl 2-methylnicotinate interacts with various biomolecules in the body. It undergoes ester hydrolysis to form nicotinic acid and methanol . The hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin .

Cellular Effects

This compound has a significant impact on cellular processes. Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Molecular Mechanism

The molecular mechanism of this compound involves peripheral vasodilation . While the exact mechanism of action is not clear, it is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .

Temporal Effects in Laboratory Settings

This compound exhibits excellent chemical and biological stability in solution . The major degradation product of this compound was nicotinic acid, which formed at an approximate rate of 0.5% of the starting this compound concentration per annum .

Metabolic Pathways

This compound is involved in the metabolic pathway of niacin . It undergoes ester hydrolysis to form nicotinic acid and methanol . The hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin .

Transport and Distribution

Given its role as a peripheral vasodilator, it is likely that it is distributed to areas where it can interact with blood vessels .

Subcellular Localization

Given its role as a peripheral vasodilator, it is likely that it is localized to areas where it can interact with blood vessels .

Properties

IUPAC Name

methyl 2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHWBYHFWALOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426734
Record name Methyl 2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65719-09-7
Record name Methyl 2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65719-09-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

methyl 2-methylnicotinate was synthesized from 2-methylnicotinic acid following the general procedure as described for dimethylpyridine-3,5-dicarboxylate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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